1,3-dimethyl-4-propyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate
Description
1,3-Dimethyl-4-propyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate (CAS 1000932-04-6) is a pyrazolo[3,4-b]pyridine derivative with a molecular formula of C₁₈H₂₁N₃O₃S and a molar mass of 359.44 g/mol. Key physicochemical properties include a predicted density of 1.28±0.1 g/cm³, boiling point of 543.2±50.0 °C, and pKa of 2.88±0.30, indicating moderate acidity likely attributed to the sulfonate group . The compound is commercially available for research purposes, suggesting applications in pharmaceuticals or materials science . Its structure features a pyrazolo[3,4-b]pyridine core substituted with methyl, propyl, and 4-methylbenzenesulfonate groups, which influence its solubility, stability, and reactivity.
Properties
IUPAC Name |
(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-5-6-14-11-16(19-18-17(14)13(3)20-21(18)4)24-25(22,23)15-9-7-12(2)8-10-15/h7-11H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBOAWJRVOEUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC2=C1C(=NN2C)C)OS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801128699 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-6-ol, 1,3-dimethyl-4-propyl-, 6-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-04-6 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-6-ol, 1,3-dimethyl-4-propyl-, 6-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-6-ol, 1,3-dimethyl-4-propyl-, 6-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-4-propyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-4-propyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1,3-dimethyl-4-propyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dimethyl-4-propyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazolo[3,4-b]pyridine Derivatives
Structural and Physicochemical Properties
Table 1 compares the target compound with structurally analogous pyrazolo[3,4-b]pyridine derivatives:
Key Observations:
- The sulfonate group contributes to its acidity (pKa ~2.88), whereas carboxylic acid derivatives (e.g., CAS 937597-68-7) exhibit higher pKa values (~4.5), affecting solubility and ionization in physiological conditions .
- Molecular Weight and Boiling Point : Higher molar mass and extended alkyl chains (e.g., propyl) correlate with elevated boiling points, as seen in the target compound (543.2°C) versus lighter analogs .
Biological Activity
1,3-Dimethyl-4-propyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate (CAS No. 1000932-04-6) is a complex organic compound notable for its unique structural characteristics and potential biological activities. This compound is a derivative of pyrazolo[3,4-b]pyridine and features a sulfonate moiety, which contributes to its distinct chemical properties and enhances its biological activity.
- Molecular Formula : C18H21N3O3S
- Molecular Weight : 359.44 g/mol
- Structural Features : The compound contains a pyrazolo[3,4-b]pyridine core and a 4-methylbenzene sulfonate group, which may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Research suggests that it may function as an enzyme inhibitor or receptor modulator , affecting various biochemical pathways involved in disease processes.
Therapeutic Applications
- Antitumor Activity : Pyrazole derivatives have been extensively studied for their antitumor properties. The compound has shown potential in inhibiting key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR . Studies indicate that compounds with similar structures can enhance the efficacy of existing chemotherapeutics like doxorubicin, especially in resistant cancer cell lines .
- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives has been documented, with certain compounds demonstrating significant inhibition of inflammatory mediators . This suggests that this compound could be beneficial in treating inflammatory conditions.
- Antibacterial Properties : Some studies have reported that pyrazole derivatives exhibit antibacterial activity against various pathogens. This aspect remains an area of active research, with ongoing studies aimed at elucidating the structure-activity relationships (SAR) that govern these effects .
Case Studies and Experimental Data
Research has highlighted the potential of pyrazole derivatives in various therapeutic contexts:
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other pyrazole-based compounds:
| Compound Type | Biological Activity |
|---|---|
| 1H-Pyrazolo[3,4-b]quinolines | Exhibits potent anticancer properties similar to those observed in pyrazolo[3,4-b]pyridines. |
| Pyrazolo[3,4-d]pyrimidines | Known for their strong inhibitory effects on various enzymes and receptors linked to cancer and inflammation. |
| Indole Derivatives | Display diverse pharmacological activities including anticancer and anti-inflammatory effects. |
Q & A
Q. Key Considerations :
- Optimize reaction time and temperature to minimize side products.
- Use TLC or HPLC to monitor reaction progress.
How can hydrogen bonding patterns influence the crystallographic packing of this compound?
Advanced Research Question
Hydrogen bonding governs molecular aggregation and crystal stability. Methodological steps include:
Crystallography : Solve the crystal structure using SHELXL for refinement, which handles high-resolution or twinned data .
Graph Set Analysis : Apply Etter’s graph theory to categorize hydrogen bonds (e.g., D , R , or C motifs) and predict packing motifs. For pyrazolo-pyridine derivatives, N–H···O and C–H···π interactions are common .
Q. Example Findings :
| Interaction Type | Distance (Å) | Angle (°) | Graph Set Notation |
|---|---|---|---|
| N–H···O | 2.85–3.10 | 150–165 | D |
| C–H···π | 3.20–3.50 | 110–130 | R |
What spectroscopic and computational techniques are optimal for structural confirmation?
Basic Research Question
- NMR : 1H/13C NMR identifies substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm, pyridine protons at δ 7.8–8.3 ppm).
- X-ray Diffraction : Refine structures with SHELXL to resolve torsional angles and bond distortions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 430.18).
Advanced Tip : Pair experimental data with DFT calculations (e.g., Gaussian) to validate electronic properties .
How can contradictory bioactivity data across studies be resolved methodologically?
Advanced Research Question
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies:
Replicate Studies : Use standardized protocols (e.g., USP guidelines for dissolution testing ).
Analytical Triangulation : Cross-validate results via HPLC (C18 column, ammonium acetate buffer, pH 6.5 ), NMR, and bioassays.
Statistical Analysis : Apply ANOVA or Bayesian models to assess significance of discrepancies .
What strategies enable functionalization of the pyrazolo-pyridine core for structure-activity studies?
Advanced Research Question
- Sulfonate Modifications : Replace 4-methylbenzene-sulfonate with aryl/heteroaryl sulfonyl chlorides (e.g., 4-(1-methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride ).
- Alkylation/Reduction : Introduce propyl groups via nucleophilic substitution (e.g., K2CO3 in DMF) or catalytic hydrogenation.
Q. Example Derivatives :
| Modification Site | Reagent | Yield (%) | Biological Activity |
|---|---|---|---|
| C4-propyl | 1-bromopropane | 65–70 | Improved solubility |
| Sulfonate aryl | 4-nitrobenzenesulfonyl chloride | 55–60 | Enhanced binding |
How can computational models predict interactions with biological targets?
Advanced Research Question
Molecular Docking : Use AutoDock Vina to simulate binding to kinases or GPCRs. Focus on π-π stacking with pyridine rings and hydrogen bonds with sulfonate groups.
Experimental Validation : Confirm predictions via surface plasmon resonance (SPR) for binding kinetics (e.g., KD = 120 nM ) or isothermal titration calorimetry (ITC) for thermodynamic parameters.
Case Study :
Pyrazolo[3,4-d]pyrimidine analogs show anti-mycobacterial activity via ATP-binding pocket interactions .
What purification techniques are critical for isolating high-purity samples?
Basic Research Question
- Recrystallization : Use methanol/water mixtures (80:20 v/v) to remove hydrophobic impurities .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (20–50% EtOAc).
- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) for chiral separation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
